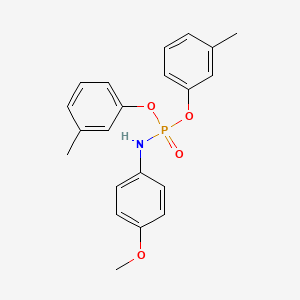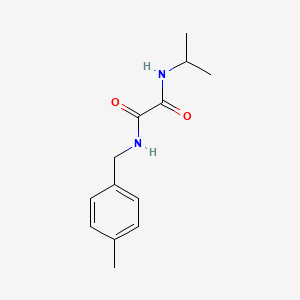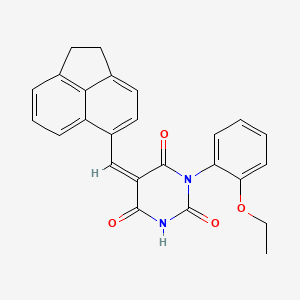![molecular formula C17H19ClN2O2S2 B4969131 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s by a team of researchers at the University of Texas and has since gained popularity as a research chemical. TFMPP is commonly used in the scientific community for its unique properties and potential applications in various fields.
Mecanismo De Acción
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine exerts its effects by binding to the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. This leads to the activation of different signaling pathways, which can result in various physiological and biochemical effects. 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has also been shown to inhibit the reuptake of serotonin, which can increase the levels of serotonin in the brain and enhance its effects.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been shown to have various biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and behavior. It has also been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects can have both positive and negative impacts on the body, depending on the dose and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has several advantages as a research chemical, including its unique properties, ease of synthesis, and availability. It can be used to study the effects of serotonin receptor agonism and inhibition of monoamine oxidase, which can be useful in the development of new drugs for the treatment of various diseases. However, 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine also has several limitations, including its potential toxicity and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, including the development of new drugs based on its unique properties, the investigation of its long-term effects, and the exploration of its potential applications in various fields. Further research is needed to fully understand the mechanisms of action and the potential benefits and risks associated with its use.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine involves several steps, including the reaction of 4-methylthiophenol with 1,3-dichloropropane to form 4-(methylthio)phenyl-1,3-dichloropropane. The intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine. The process can be further optimized by using different reagents and reaction conditions to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a wide range of biological activities, including serotonin receptor agonism, inhibition of monoamine oxidase, and inhibition of phosphodiesterase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylsulfanylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-23-16-5-7-17(8-6-16)24(21,22)20-11-9-19(10-12-20)15-4-2-3-14(18)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKMCWFZTGJPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)

![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)

![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)

![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)
![N-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4969120.png)
